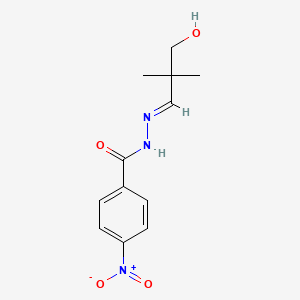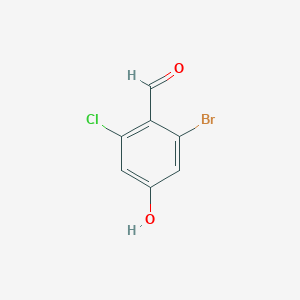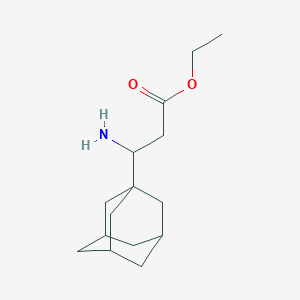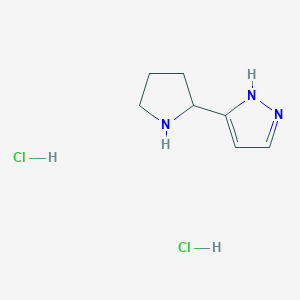
N-(3,5-二甲氧基苯基)-2,4-二氧代-3-戊基-1,2,3,4-四氢喹唑啉-7-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H25N3O5 and its molecular weight is 411.458. The purity is usually 95%.
BenchChem offers high-quality N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氮杂肽合成
该化合物是氮杂肽的前体,氮杂肽是肽的类似物,其中肽主链中的α-碳原子被氮原子取代。氮杂肽保留了生物活性所需的药效团,同时引入了构象变化,并增强了对蛋白酶降解的抵抗力。研究人员在氮杂肽的固相合成中使用源于该化合物的N'-取代Ddz保护的肼。该过程包括用光气原位活化N-Ddz,N'-取代的肼,然后与树脂结合的肽的N-末端偶联。 这些氮杂肽是结构-活性关系研究和药物设计的宝贵工具 .
抗癌化合物合成
该化合物已用于合成一种新型抗癌剂,称为N-(3,5-二甲氧基苯基)吖啶-9-胺 (G4)。研究人员通过2-氯苯甲酸和3,5-二甲氧基苯胺的乌尔曼缩合反应实现了这一点。体外细胞毒性研究表明其对癌细胞系(MCF-7、HT29和HL60)具有潜在的活性。 进一步的研究正在进行,以探索其作用机制和潜在的临床应用 .
肽模拟物的开发
N-(3,5-二甲氧基苯基)-2,4-二氧代-3-戊基-1,2,3,4-四氢喹唑啉-7-甲酰胺衍生物在设计肽模拟物方面发挥着作用。这些化合物模拟肽的结构和功能,具有改进的稳定性、生物利用度和靶标特异性等优点。 研究人员对该化合物进行修饰,以创建具有所需特性以用于药物开发的肽模拟物 .
固相合成技术
源于该化合物的Ddz保护的肼在固相合成中得到应用。研究人员可以使用Mg(ClO₄)₂选择性地脱除Ddz基团,从而允许与Fmoc和Boc策略的正交兼容性。 这种多功能性使各种肽类似物和衍生物的有效固相合成成为可能 .
肼化学
肼是有机合成中必不可少的试剂。该化合物有助于取代肼的库,它们作为各种化学转化的构建块。 研究人员探索这些衍生物在药物发现、材料科学和催化方面的潜力 .
药物设计和优化
鉴于其独特的结构,研究人员正在研究该化合物作为潜在的候选药物。通过改变其取代基或官能团,他们旨在优化其药理特性。 计算研究和体外试验有助于识别有前景的线索以供进一步开发 .
这些应用突出了N-(3,5-二甲氧基苯基)-2,4-二氧代-3-戊基-1,2,3,4-四氢喹唑啉-7-甲酰胺的多功能性和科学意义。 如果您需要更多详细信息或有任何其他问题,请随时提出! 😊 .
属性
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-5-6-9-25-21(27)18-8-7-14(10-19(18)24-22(25)28)20(26)23-15-11-16(29-2)13-17(12-15)30-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYRYGWYVTVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine](/img/structure/B2412337.png)




![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)



![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)

![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)
